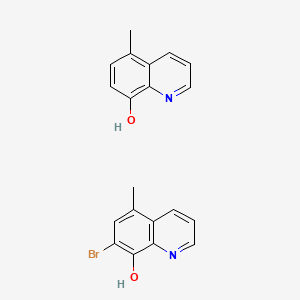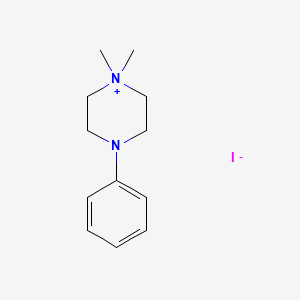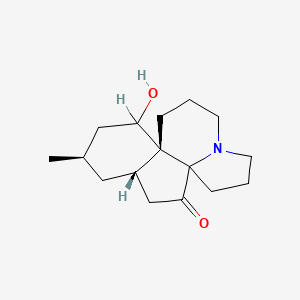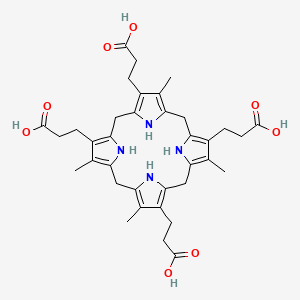
CPT-11 carboxylate form
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CPT-11 carboxylate form is a member of quinolines.
Aplicaciones Científicas De Investigación
Kinetics and Interconversion
- Kinetics of CPT-11 and SN-38: Rivory et al. (1994) studied the kinetics of the in vivo interconversion of the carboxylate and lactone forms of CPT-11 and its active metabolite SN-38. The rapid apparent conversion of CPT-11 lactone to the carboxylate form in vivo was noted, with the carboxylate becoming the predominant form after infusion. This has implications for understanding the drug's activity, as CPT derivatives are active in their lactone form (Rivory et al., 1994).
Metabolism and Transformation
- Conversion to SN-38 by Human Liver Microsomes: Haaz et al. (1997) explored the transformation of CPT-11 to SN-38 by human liver microsomes, noting that the steady-state velocity of SN-38 formation was higher when the substrate was in the lactone form compared to the carboxylate form. This study is key in understanding how CPT-11 is metabolized in the human body (Haaz et al., 1997).
Pharmacokinetics
- Population Pharmacokinetics: Xie et al. (2002) developed pharmacokinetic models for CPT-11 and its metabolites, including the lactone and carboxylate forms. The study highlighted the interconversion between these forms and their distinct tissue distributions and clearances, which are crucial for understanding the drug's pharmacokinetics (Xie et al., 2002).
Therapeutic Efficacy Limitations
- Limitations due to Diarrhea: Ikegami et al. (2002) discussed how the equilibrium between the lactone and carboxylate forms of CPT-11 and SN-38 at different pH levels impacts their intestinal uptake and the resultant therapeutic efficacy, particularly in relation to CPT-11-induced diarrhea (Ikegami et al., 2002).
Analytical Methods
- High-Performance Liquid Chromatography (HPLC) Method: Rivory and Robert (1994) described an HPLC method for quantitating the carboxylate and lactone forms of CPT-11 and SN-38 in plasma. This method is crucial for monitoring the drug forms in patients (Rivory & Robert, 1994).
Real-Time Monitoring
- Monitoring Lactone Hydrolysis: Yin et al. (2015) developed a strategy for real-time monitoring of the lactone hydrolysis of CPT-11, which could be vital for ensuring drug safety and efficacy (Yin et al., 2015).
Drug Interactions and Metabolism
- Influence of Cytochrome P-450: Haaz et al. (1998) investigated how CPT-11 is metabolized by human hepatic microsomes, emphasizing the role of cytochrome P-450 in this process. Understanding these interactions is key for predicting drug efficacy and potential interactions (Haaz et al., 1998).
Alternate Delivery Routes
- Buccal Route Delivery: Shah et al. (2017) evaluated the feasibility of delivering CPT-11 through the buccal route, considering the permeability of both lactone and carboxylate forms. This research offers insights into alternative delivery methods for CPT-11 (Shah et al., 2017).
Propiedades
Fórmula molecular |
C33H39N4O7- |
|---|---|
Peso molecular |
603.7 g/mol |
Nombre IUPAC |
(2S)-2-[12-ethyl-8-(hydroxymethyl)-9-oxo-2-(4-piperidin-1-ylpiperidine-1-carbonyl)oxy-11H-indolizino[1,2-b]quinolin-7-yl]-2-hydroxybutanoate |
InChI |
InChI=1S/C33H40N4O7/c1-3-22-23-16-21(44-32(42)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26(25(19-38)30(37)39)33(43,4-2)31(40)41/h8-9,16-17,20,38,43H,3-7,10-15,18-19H2,1-2H3,(H,40,41)/p-1/t33-/m0/s1 |
Clave InChI |
DCYPPLWVDXGNOW-XIFFEERXSA-M |
SMILES isomérico |
CCC1=C2CN3C(=CC(=C(C3=O)CO)[C@@](CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |
SMILES |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |
SMILES canónico |
CCC1=C2CN3C(=CC(=C(C3=O)CO)C(CC)(C(=O)[O-])O)C2=NC4=C1C=C(C=C4)OC(=O)N5CCC(CC5)N6CCCCC6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(5R,8S,10R,13S,14S,16R,17S)-17-[2-[2-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13,16-trimethyl-4,5,6,7,8,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1195045.png)
![4-[(15R)-15-hydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one](/img/structure/B1195046.png)


![4-[2-(Dipropylamino)ethyl]benzene-1,2-diol](/img/structure/B1195049.png)